Acetyl-PHF4 amide Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

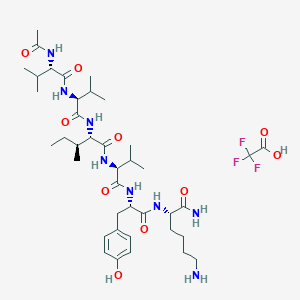

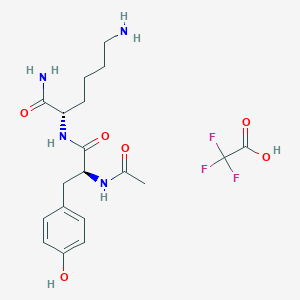

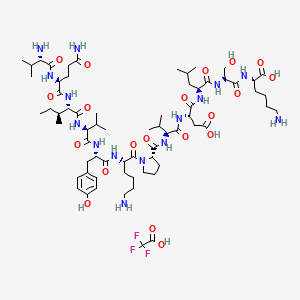

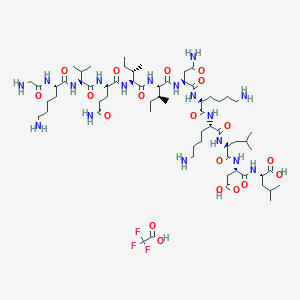

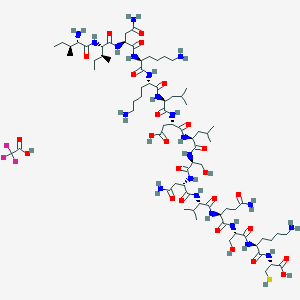

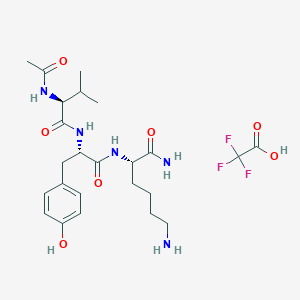

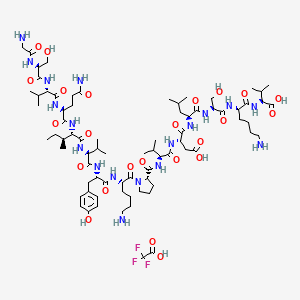

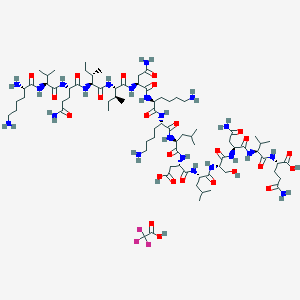

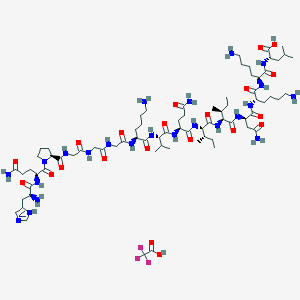

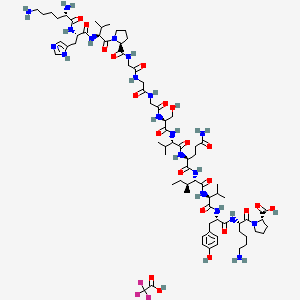

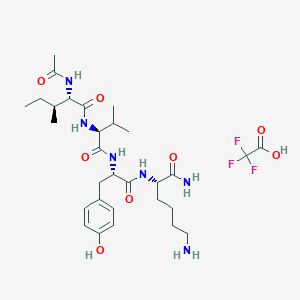

“Acetyl-PHF4 amide Trifluoroacetate” is a polypeptide that can be found by peptide screening . It is used in applications related to Alzheimer’s Disease and Tau Peptides . The sequence of this compound is Ac-IVYK-NH2 .

Synthesis Analysis

The synthesis of trifluoroacetamides, which are related to the compound , involves the activation of the nitrogen with a trifluoroacetyl group . Trifluoroacetic acid (TFA), a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Molecular Structure Analysis

The molecular weight of “this compound” is 562.70 g/mol . The formula of this compound is C28H46N6O6 . The structure of amides, in general, shows the C-N double bond character with its plane geometry .

Chemical Reactions Analysis

Trifluoroacetamides, which are related to the compound , can undergo a mild deprotection process at low temperatures . This process involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .

Physical and Chemical Properties Analysis

Amides, in general, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Cell Signaling and Phosphorylation

Research highlights the importance of N-acetylated proteins in cell signaling and phosphorylation processes. A novel electrostatic mechanism suggests that N-acetylation leads to an increase in the amide dipole and electrostatic field, potentially serving as a bridge in electron transfer within cell signaling pathways. This mechanism underscores the intricate relationship between N-acetylation and phosphorylation, hinting at the broader implications of acetylated compounds in biochemistry and cell biology (Kovacic, 2011).

Organic Synthesis

Trifluoromethanesulfonic acid, related to Acetyl-PHF4 amide Trifluoroacetate through its trifluoroacetate moiety, has been utilized in organic synthesis, including electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and more. Its high protonating power and low nucleophilicity make it a valuable reagent for synthesizing new organic compounds, demonstrating the utility of trifluoroacetate derivatives in chemical synthesis (Kazakova & Vasilyev, 2017).

Environmental Studies

In environmental studies, the degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, has been extensively reviewed. These studies emphasize the environmental fate, biodegradability, and potential effects of such compounds, highlighting their persistence and toxic profiles. The review also suggests that microbial degradation pathways could play a critical role in mitigating the environmental impact of these substances (Liu & Mejia Avendaño, 2013).

Drug Discovery and Biomedical Applications

While explicit studies directly related to "this compound" in drug discovery or biomedical applications were not found, research on similar acetylated compounds and derivatives, like N-Acetylcysteine amide, illustrates the potential for these substances in treating various disorders. These compounds can cross the blood-brain barrier and have shown therapeutic potential in neurological disorders, suggesting a broader application range for acetylated compounds in medicine and pharmacology (Sunitha et al., 2013).

Mechanism of Action

Target of Action

Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .

Biochemical Pathways

For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZIVPMVRBVFS-CWMIYESISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47F3N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.